molecular formula C10H12BrN3O B11783776 6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine

6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine

Cat. No.: B11783776
M. Wt: 270.13 g/mol
InChI Key: JMZIPVSDRCKLPD-UHFFFAOYSA-N
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Description

6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrano[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrano[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the pyrano ring.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Amination: Amine precursors, such as ammonia or primary amines

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives, such as nitroso or nitro compounds.

    Reduction Products: Reduced derivatives, such as amines or alcohols.

Scientific Research Applications

6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anticancer and antiviral drugs.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,7,7-Trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine: Lacks the bromine atom at the 6-position.

    6-Chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine: Contains a chlorine atom instead of bromine at the 6-position.

    6-Methyl-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine: Contains a methyl group instead of bromine at the 6-position.

Uniqueness

6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

6-bromo-2,7,7-trimethylpyrano[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H12BrN3O/c1-5-13-8(12)6-4-7(11)10(2,3)15-9(6)14-5/h4H,1-3H3,(H2,12,13,14)

InChI Key

JMZIPVSDRCKLPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=C(C(OC2=N1)(C)C)Br)N

Origin of Product

United States

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